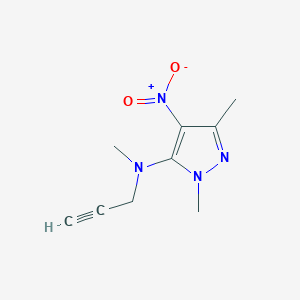
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine, also known as TNP-470, is a synthetic analog of fumagillin, which is a natural antibiotic isolated from Aspergillus fumigatus. TNP-470 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed.
Wirkmechanismus
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine inhibits angiogenesis by blocking the activity of endothelial growth factor receptors. This prevents the formation of new blood vessels, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells. Additionally, N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine is its ability to inhibit angiogenesis, which is a key process in the growth and spread of cancer cells. However, N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has limitations in terms of its toxicity and side effects, which can limit its use in clinical settings.
Zukünftige Richtungen
1. Combination therapy: N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to increase its effectiveness.
2. Targeted therapy: N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied in combination with targeted therapies, such as inhibitors of specific signaling pathways, to increase its effectiveness and reduce toxicity.
3. Development of analogs: Researchers are exploring the development of analogs of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine with improved efficacy and reduced toxicity.
4. Drug delivery: Researchers are exploring new drug delivery methods for N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine, such as nanoparticles and liposomes, to improve its efficacy and reduce toxicity.
5. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine in treating various types of cancer.
Synthesemethoden
The synthesis of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine involves several steps, including the reaction of 4-nitro-3-propynylpyrazole with methyl iodide, followed by the reaction with trimethylsilyl chloride and sodium hydride. The resulting compound is then treated with hydroxylamine hydrochloride to yield N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine.
Wissenschaftliche Forschungsanwendungen
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied for its potential as an anti-cancer agent in various types of cancer, including prostate, breast, lung, and pancreatic cancer. It has been shown to inhibit angiogenesis by blocking the activity of endothelial growth factor receptors, which are essential for the formation of new blood vessels.
Eigenschaften
IUPAC Name |
N,2,5-trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-6-11(3)9-8(13(14)15)7(2)10-12(9)4/h1H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXRZNONHVGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N(C)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)
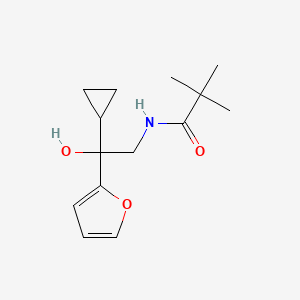
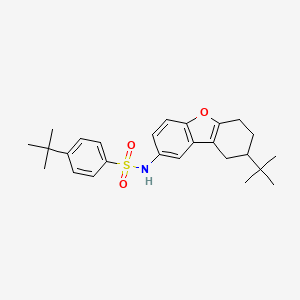
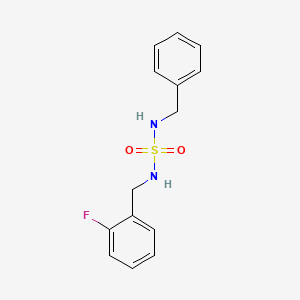
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)
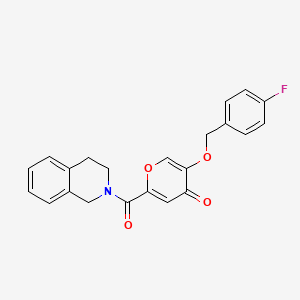
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)

